Deferoxamine-DBCO

SPAAC bioorthogonal chemistry copper-free click chemistry

Conventional antibody radiolabeling suffers from stochastic conjugation and Cu(I) toxicity. Deferoxamine-DBCO is a dual-function molecule integrating a high-affinity DFO chelator (logβ Fe(III) ≈ 31) with a DBCO click handle. It enables: - Copper-free SPAAC (0.3-0.9 M⁻¹s⁻¹) to azide-modified mAbs or nanoparticles - Stable ⁸⁹Zr complexation (t₁/₂ 78.4h) matched to mAb pharmacokinetics - No cytotoxic catalysts, no post-conjugation copper removal Ideal for immuno-PET pretargeting and live-cell bioorthogonal labeling.

Molecular Formula C44H61N7O10
Molecular Weight 848.0 g/mol
Cat. No. B12373964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferoxamine-DBCO
Molecular FormulaC44H61N7O10
Molecular Weight848.0 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)O)O)O
InChIInChI=1S/C44H61N7O10/c1-34(52)49(59)30-12-2-9-27-46-40(54)22-25-43(57)51(61)32-14-4-11-29-47-41(55)23-26-44(58)50(60)31-13-3-10-28-45-39(53)21-24-42(56)48-33-37-17-6-5-15-35(37)19-20-36-16-7-8-18-38(36)48/h5-8,15-18,59-61H,2-4,9-14,21-33H2,1H3,(H,45,53)(H,46,54)(H,47,55)
InChIKeyLFESCIZZXSUBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deferoxamine-DBCO: Copper-Free Click Bioconjugation


Deferoxamine-DBCO (CAS 2359695-48-8) is a bifunctional chelator (BFC) comprising the siderophore deferoxamine (DFO) covalently linked to a dibenzocyclooctyne (DBCO) moiety . The DFO domain provides high-affinity Fe(III) chelation (logβ ≈ 31.10 for DFOB) [1] and efficient coordination with radiometals such as ⁸⁹Zr for PET imaging , while the DBCO group enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules under bioorthogonal conditions .

Copper-free SPAAC conjugation DBCO-enabled strain-promoted cycloaddition for azide-modified biomolecules
Bifunctional chelator scaffold Integrated DFO domain supports high-affinity Fe(III) and radiometal coordination
Bioorthogonal research workflows Supports live-cell and in vivo pretargeting studies without copper-associated cytotoxicity

Why Deferoxamine-DBCO Substitution Fails


In-class substitution of Deferoxamine-DBCO fails because its differentiated value derives from the covalent integration of two orthogonal functionalities within a single molecular entity. Unmodified deferoxamine (DFO) lacks a click-chemistry handle entirely, precluding its direct conjugation to azide-modified targeting vectors such as antibodies, peptides, or nanoparticles . Conversely, generic DBCO reagents (e.g., DBCO-acid, DBCO-PEG derivatives) provide the SPAAC handle but lack the metal-chelating capacity required for radiolabeling with ⁸⁹Zr, ⁶⁷Ga, or Fe(III) . Even within the class of DFO-click conjugates, alternative constructs (e.g., DFO-TCO, azido-DFO) impose different reaction kinetics, bioorthogonality constraints, or purification workflows that alter the efficiency and reproducibility of bioconjugation [1]. The DBCO moiety specifically enables copper-free SPAAC with second-order rate constants of 0.3–0.9 M⁻¹s⁻¹, eliminating Cu(I)-associated cytotoxicity that limits CuAAC-based strategies in live-cell and in vivo applications .

Unmodified DFO Lacks a click-chemistry handle entirely; direct conjugation to azide-modified targeting vectors is not supported.
Generic DBCO reagents Provide the SPAAC handle but lack the metal-chelating DFO domain required for ⁸⁹Zr or Fe(III) radiolabeling workflows.
Alternative DFO-click constructs DFO-TCO or azido-DFO may impose different reaction kinetics and bioorthogonality constraints that shift conjugation efficiency.

Deferoxamine-DBCO vs. Alternatives: Key Evidence


SPAAC vs. CuAAC Kinetics and Biocompatibility

The DBCO moiety in Deferoxamine-DBCO enables strain-promoted alkyne-azide cycloaddition (SPAAC) with second-order rate constants in the range of 0.3 to 0.9 M⁻¹s⁻¹ . This reaction proceeds spontaneously at physiological pH and temperature without Cu(I) catalysis, eliminating the cytotoxicity and biomolecule degradation associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. In contrast, CuAAC typically requires 1–5 mM Cu(I) catalyst, which can induce oxidative damage to proteins and nucleic acids in live-cell or in vivo settings, and often necessitates additional purification steps to remove residual copper . While SPAAC is generally slower than optimized CuAAC (which can achieve rate constants >10 M⁻¹s⁻¹), its copper-free nature makes it the preferred bioorthogonal strategy for applications where cellular viability or biomolecule integrity is critical .

SPAAC vs. CuAAC Kinetics
Class-level inference
0.3–0.9 M⁻¹s⁻¹ (SPAAC)
CuAAC: >10 M⁻¹s⁻¹ with 1–5 mM Cu(I)
Supports copper-free bioorthogonal conjugation research
Slower kinetics but eliminates Cu(I)-associated cytotoxicity in live-cell workflows
SPAAC bioorthogonal chemistry copper-free click chemistry

Fe(III) Binding Affinity of DFO-DBCO

The DFO domain in Deferoxamine-DBCO is chemically modified at the terminal amine position via amide linkage to the DBCO moiety. A systematic study of deferoxamine amide derivatives (including short-chain aliphatic, succinic, and methylsulphonic modifications at the terminal amine) demonstrated that the proton-dissociation constants and iron(III)-binding constants of these lipophilic analogs were comparable to those of unmodified deferoxamine, with the iron-binding complex fully formed below pH 2 [1]. The parent deferoxamine B (DFOB) exhibits a Fe(III) complex formation constant of logβ = 31.10 [2]. Notably, at physiological conditions, the iron-binding complex of the most lipophilic butylamide derivative was slightly less stable, while the succinamide derivative complex was slightly more stable [1]. These findings establish that amide modification at the terminal amine — structurally analogous to the linkage in Deferoxamine-DBCO — preserves the 1:1 Fe(III) coordination geometry and high-affinity chelation characteristic of the parent siderophore .

Fe(III) Binding Affinity
Cross-study comparable
logβ ≈ 31.10 (DFOB parent)
Terminal amine amide modification preserves 1:1 Fe(III) coordination
Supports retained metal-chelation capacity after DBCO attachment
Lipophilic amide analogs show ≤10% complex stability variation
iron chelation siderophore DFO derivatives

Azide-Selective Bioorthogonal Conjugation

The DBCO group in Deferoxamine-DBCO exhibits high chemoselectivity for azide (-N₃) groups via strain-promoted cycloaddition. The DBCO-azide reaction proceeds significantly faster than DBCO-thiol reactions, and DBCO does not react with native amines or hydroxyl groups present in biological molecules at physiological temperature and pH . This contrasts with maleimide-based conjugation handles, which react with thiols but are susceptible to competing reactions with amines at elevated pH, and with NHS esters, which react broadly with primary amines . The bioorthogonality of DBCO-azide SPAAC enables selective conjugation in complex biological milieus, including live cells, whole organisms, and crude protein mixtures, without off-target labeling of endogenous functional groups .

Azide Chemoselectivity
Class-level inference
DBCO-azide >> DBCO-thiol
No detectable reaction with amines or hydroxyls at physiological pH
Supports selective azide-targeted conjugation in complex biological matrices
Maleimide and NHS ester handles show broader cross-reactivity profiles
chemoselectivity SPAAC bioorthogonal conjugation

⁸⁹Zr Radiolabeling for Immuno-PET

The DFO domain of Deferoxamine-DBCO efficiently coordinates ⁸⁹Zr⁴⁺ (t₁/₂ = 78.4 h), a radionuclide whose physical half-life matches the multi-day circulation and tumor accumulation pharmacokinetics of intact monoclonal antibodies (mAbs) for immuno-PET imaging . The DFO-⁸⁹Zr complex exhibits high in vivo stability, making DFO the clinical benchmark chelator for ⁸⁹Zr-based radiotracers . In contrast, alternative bifunctional chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are suboptimal for ⁸⁹Zr due to lower complex stability or kinetically labile coordination under physiological conditions [1]. The integration of DBCO with DFO in a single molecular entity enables a streamlined pretargeting workflow: DBCO-mediated conjugation to azide-functionalized antibodies followed by ⁸⁹Zr radiolabeling of the DFO domain .

⁸⁹Zr Radiolabeling Fit
Class-level inference
DFO-⁸⁹Zr: reported high in vivo stability
DOTA/NOTA-⁸⁹Zr: suboptimal stability under physiological conditions
Supports ⁸⁹Zr immuno-PET tracer research with matched half-life (78.4 h)
DFO reported as benchmark chelator for ⁸⁹Zr in research contexts
immuno-PET zirconium-89 bifunctional chelator

Site-Specific Antibody SPAAC Conjugation

In a site-specific antibody labeling protocol, DFO-DBCO (Macrocyclics) was employed for copper-free click conjugation to azide-modified anti-MT1-MMP antibodies and IgG controls . The protocol utilized 15 molar equivalents of DFO-DBCO concurrently with 15 molar equivalents of IRDye800CW-DBCO, demonstrating compatibility with multiplexed DBCO-azide conjugation in a single reaction vessel . This site-specific approach, leveraging enzymatic introduction of azide groups at the antibody Fc domain followed by SPAAC with DFO-DBCO, contrasts with stochastic lysine-conjugation methods that yield heterogeneous product mixtures with variable chelator-to-antibody ratios and potential interference with antigen-binding regions .

Site-Specific Antibody Labeling
Supporting evidence
15 eq DFO-DBCO, 30°C, 16 h
Enzymatic azide introduction at antibody Fc domain
Supports site-specific antibody SPAAC conjugation research
Multiplexed with IRDye800CW-DBCO; defined DAR vs. stochastic lysine labeling
antibody-drug conjugate site-specific labeling SPAAC

Reagent Purity and Lot Consistency

Commercial Deferoxamine-DBCO is available with defined purity specifications that vary by vendor. MedChemExpress supplies the compound at 89.08% purity (Cat. No. HY-158067) , while AxisPharm offers Deferoxamine-DBCO at ≥94% purity in 50 mg and 100 mg quantities . The molecular weight is specified as 848 g/mol (C₄₄H₆₁N₇O₁₀) . In contrast, alternative DFO-click constructs such as DFO-TCO, azido-DFO, or DFO-PEG-DBCO require multi-step custom synthesis or are not commercially available as off-the-shelf reagents, introducing batch-to-batch variability and extended procurement lead times [1]. The availability of Deferoxamine-DBCO as a pre-characterized, in-stock building block with documented purity specifications reduces experimental variability and accelerates project timelines relative to in-house synthesis of bespoke DFO-click conjugates .

Purity & Lot Consistency
Supporting evidence
≥94% purity (AxisPharm)
Off-the-shelf availability; CAS 2359695-48-8
Supports reproducible bioconjugation research with documented purity
Alternative DFO-click constructs may require custom synthesis with undefined lot consistency
reagent purity quality control bioconjugation

Deferoxamine-DBCO Research & Industrial Applications


Site-Specific ⁸⁹Zr Immuno-PET Tracers

Deferoxamine-DBCO is optimally suited for constructing ⁸⁹Zr-labeled monoclonal antibody conjugates for immuno-PET imaging . The workflow leverages the DBCO moiety for site-specific SPAAC conjugation to enzymatically azide-modified antibody Fc domains, yielding homogeneous DFO-antibody constructs with defined chelator-to-antibody ratios and preserved antigen-binding affinity . Subsequent radiolabeling of the DFO domain with ⁸⁹Zr (t₁/₂ = 78.4 h) produces a stable radiometal-chelate complex whose physical half-life matches the multi-day pharmacokinetics of intact mAbs . This pretargeting strategy avoids stochastic lysine conjugation heterogeneity and eliminates copper cytotoxicity concerns that would arise if CuAAC were employed for antibody modification .

Copper-Free Nanoparticle Bioconjugation

Deferoxamine-DBCO enables copper-free covalent attachment of the DFO chelator to azide-modified nanoparticles, liposomes, or polymer-drug conjugates via DBCO-azide SPAAC . The absence of Cu(I) catalyst preserves the structural integrity of sensitive nanoparticle formulations and eliminates the need for post-conjugation copper removal steps . The conjugated DFO domain can subsequently chelate Fe(III) or radiometals (⁸⁹Zr, ⁶⁷Ga) for therapeutic iron depletion, MRI contrast enhancement, or PET/SPECT imaging applications . This modular strategy decouples nanoparticle engineering from metal-labeling chemistry, enabling parallel optimization of both components .

Bioorthogonal Protein Labeling in Live Cells

Deferoxamine-DBCO can be employed as a bioorthogonal probe to label azide-containing proteins in live cells or whole organisms via SPAAC . The copper-free nature of DBCO-azide cycloaddition eliminates the cytotoxicity associated with CuAAC, preserving cell viability and enabling longitudinal imaging studies . The chemoselectivity of DBCO for azides over native amines, hydroxyls, and thiols ensures that labeling occurs only at the intended azide-modified sites, minimizing background signal and off-target effects in complex biological matrices . Following bioconjugation, the DFO domain can be loaded with Fe(III) for mass spectrometry detection or with ⁸⁹Zr for PET imaging of protein localization and trafficking .

Radiometal-Labeled Peptide Imaging Tracers

Deferoxamine-DBCO enables the construction of radiometal-labeled peptide tracers via a two-step modular approach: (1) solid-phase peptide synthesis incorporating an azide-functionalized amino acid (e.g., azidolysine, azidohomoalanine) followed by (2) SPAAC conjugation of Deferoxamine-DBCO to the purified azide-peptide . The resulting DFO-peptide conjugate is then radiolabeled with ⁸⁹Zr, ⁶⁷Ga, or other radiometals for PET or SPECT imaging . This modular strategy avoids the need to perform peptide synthesis with pre-chelated radiometals and circumvents the instability of certain radionuclides under solid-phase synthesis conditions . The high chemoselectivity of DBCO-azide SPAAC ensures quantitative conjugation with minimal side-product formation, facilitating straightforward HPLC purification of the final radiotracer .

Application
Selection Property
Validation Focus
⁸⁹Zr immuno-PET tracer research
Site-specific SPAAC conjugation handle
DFO-⁸⁹Zr chelation stability and antibody conjugate homogeneity
Nanoparticle bioconjugation studies
Copper-free SPAAC compatibility
Structural integrity of nanoparticle formulations and metal-labeling functionality
Live-cell protein labeling research
Azide chemoselectivity profile
Cytocompatibility and off-target labeling in complex biological matrices
Peptide radiotracer development
Modular azide-peptide conjugation strategy
Site-selective DFO attachment and downstream radiometal labeling efficiency

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